(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid
Overview
Description
“®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid” is a chemical compound with the CAS number 865352-21-2 . It falls under the category of amino acid derivatives .
Molecular Structure Analysis
The molecular formula of this compound is C21H21NO4 . Its molecular weight is 351.40 .Physical and Chemical Properties Analysis
This compound is stored in a dry room at room temperature . The boiling point is not specified .Scientific Research Applications
Synthesis of Asymmetrically Protected Diaminosuberic Acid
A study by Mollica et al. (2012) introduced a synthetic pathway exploiting (acyloxy)alkoxy promoiety as a protecting group. This approach facilitated the preparation of asymmetrically protected 2,7-diaminosuberic acid, showcasing the use of the (R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid derivative in peptide synthesis (Mollica, Feliciani, Stefanucci, Fadeev, & Pinnen, 2012).
Investigation of Molecular Structures
Venkatesan et al. (2016) characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. Their work, focusing on molecular interactions and stability, provides insight into the structural and electronic properties of compounds related to this compound (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Development of Enzyme-activated Surfactants
A novel application was reported by Cousins et al. (2009), where N-fluorenyl-9-methoxycarbonyl-protected amino acids were utilized as surfactants for carbon nanotubes. Their interactions were modeled, and the surfactants were converted into enzymatically activated forms, facilitating on-demand homogeneous aqueous dispersions under physiological conditions. This research highlights the potential for creating smart materials and nanotechnology applications (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).
Safety and Hazards
The compound has a GHS pictogram with a signal word "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
Fmoc-®-3-Amino-5-hexenoic acid, also known as ®-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)hex-5-enoic acid, primarily targets the amino groups in peptide synthesis. The Fmoc group is a protecting group used to temporarily shield the amino group of amino acids during peptide synthesis, preventing unwanted side reactions .
Mode of Action
The compound interacts with its target by forming a stable carbamate linkage with the amino group of the amino acid. This linkage protects the amino group from reacting during subsequent steps in the synthesis process. The Fmoc group can be removed under basic conditions, typically using piperidine, to reveal the free amino group for further reactions .
Biochemical Pathways
By protecting the amino group, it allows for the sequential addition of amino acids, leading to the formation of peptide bonds without interference from side reactions .
Pharmacokinetics
The Fmoc group is stable under acidic conditions but can be rapidly removed under basic conditions, ensuring efficient synthesis and high yield of the desired peptide .
Action Environment
Environmental factors such as pH, temperature, and solvent can influence the efficacy and stability of the Fmoc group. The Fmoc group is stable under acidic conditions but can be cleaved under basic conditions. The choice of solvent, typically N,N-dimethylformamide (DMF), also plays a role in the efficiency of the deprotection process .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h2-6,8-11,14,19H,1,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCMPCVPSYAVJO-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801169946 | |
Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
269726-95-6 | |
Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=269726-95-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-5-hexenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801169946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.